The Discovery and Synthesis of Avanafil: A Selective PDE5 Inhibitor for Erectile Dysfunction
The Discovery and Synthesis of Avanafil: A Selective PDE5 Inhibitor for Erectile Dysfunction
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Avanafil (marketed as Stendra® and Spedra®) is a second-generation phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED).[1] Developed by VIVUS Inc. and invented at Mitsubishi Tanabe Pharma, it is distinguished by its rapid onset of action and high selectivity for the PDE5 enzyme.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical efficacy of avanafil, tailored for professionals in the field of drug discovery and development.
Introduction: The Quest for a Better ED Treatment
The advent of PDE5 inhibitors revolutionized the treatment of erectile dysfunction. However, the first-generation agents, while effective, presented limitations related to onset of action and side-effect profiles stemming from off-target inhibition of other PDE isoenzymes.[1][3] This created a clear therapeutic need for a PDE5 inhibitor with a faster onset of action and greater selectivity, aiming to improve patient experience and reduce adverse effects. The development of avanafil was a direct response to this need, focusing on a molecular structure that could provide these enhanced properties.
Mechanism of Action: Selective Inhibition of PDE5
Avanafil's therapeutic effect is achieved through the potent and selective inhibition of the PDE5 enzyme.[4]
The Nitric Oxide/cGMP Signaling Pathway
Under normal physiological conditions, sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP).[4] cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the penile arteries and the corpus cavernosum, resulting in increased blood flow and an erection.
The erection is reversed when cGMP is hydrolyzed back to its inactive form, 5'-GMP, by the PDE5 enzyme.[5]
Avanafil's Role in Modulating the Pathway
Avanafil is a competitive inhibitor of PDE5. By binding to the active site of the enzyme, it prevents the breakdown of cGMP.[4] The resulting elevated levels of cGMP prolong the smooth muscle relaxation and enhance blood flow to the penis, thereby facilitating a firm and sustained erection in the presence of sexual stimulation.[4] It is important to note that avanafil does not induce an erection without sexual stimulation, as the initial release of nitric oxide is a prerequisite.[4]
Medicinal Chemistry: From Discovery to Synthesis
Avanafil is a pyrimidine-5-carboxamide derivative, identified through a rational drug design program aimed at discovering potent and highly selective PDE5 inhibitors.[6]
Chemical Structure
The chemical name for avanafil is (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide. Its chemical formula is C₂₃H₂₆ClN₇O₃, with a molar mass of 483.96 g·mol⁻¹.[2]
Synthesis of Avanafil
Several synthetic routes for avanafil have been described in the patent literature. A common pathway involves the sequential construction of the substituted pyrimidine (B1678525) core.[4][7][8]
Experimental Protocols
A general procedure, as inferred from patent literature, is as follows:[9]
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Step 1: Nucleophilic Substitution. 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine is reacted with 3-chloro-4-methoxybenzylamine in the presence of a base such as triethylamine (B128534) to yield 4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine.[4]
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Step 2: Oxidation. The resulting thioether is oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[4]
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Step 3: Nucleophilic Substitution. The sulfone is then reacted with (S)-2-(hydroxymethyl)pyrrolidine to introduce the chiral auxiliary.[4]
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Step 4: Ester Hydrolysis. The ethyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification to yield the desired intermediate.[4]
The final step involves the coupling of the carboxylic acid intermediate with 2-(aminomethyl)pyrimidine.[4]
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Amide Coupling: The carboxylic acid intermediate is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt).[10] 2-(aminomethyl)pyrimidine is then added to form the final amide bond, yielding avanafil. The crude product is typically purified by recrystallization.[7]
Pharmacology
Pharmacodynamics: Potency and Selectivity
Avanafil is a highly potent inhibitor of PDE5, with a reported IC₅₀ of 5.2 nM.[1] A key feature of avanafil is its high selectivity for PDE5 over other PDE isoenzymes. This selectivity is thought to contribute to its favorable side-effect profile.[11] For instance, the lower inhibition of PDE6, which is found in the retina, may explain the low incidence of visual disturbances compared to some first-generation PDE5 inhibitors.[9] Similarly, its high selectivity against PDE11, present in skeletal muscle, may account for the low rates of myalgia.[11]
Table 1: In Vitro Selectivity of Avanafil and Other PDE5 Inhibitors
| PDE Isozyme | Avanafil (IC₅₀, nM) | Sildenafil (B151) (IC₅₀, nM) | Vardenafil (IC₅₀, nM) | Tadalafil (IC₅₀, nM) | Selectivity Ratio (PDEx/PDE5) for Avanafil |
| PDE5 | 5.2 | 3.5 | 0.7 | 1.8 | 1 |
| PDE1 | >50,000 | 1,330 | 700 | N/A | >10,000 |
| PDE6 | 630 | 56 | 15 | 990 | ~121 |
| PDE11 | >100,000 | N/A | N/A | 45 | >19,000 |
| Data compiled from multiple sources.[1][3][9][11] N/A: Not available. |
A common method for determining PDE5 inhibitory activity is a fluorescence polarization (FP) assay.[12][13]
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Principle: The assay measures the change in the rate of rotation of a fluorescently labeled cGMP analog (tracer). When the tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When hydrolyzed by PDE5, the resulting 5'-GMP-tracer is bound by a larger binding agent, slowing its rotation and increasing the polarization. Inhibitors of PDE5 prevent this hydrolysis, thus keeping the polarization low.
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Materials:
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Procedure:
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Serial dilutions of avanafil are prepared in DMSO and added to the microplate wells.
-
Recombinant PDE5A1 enzyme is added to the wells and incubated to allow for inhibitor binding.
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The reaction is initiated by the addition of the FAM-cGMP substrate.
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The plate is incubated at 37°C to allow for the enzymatic reaction.
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The reaction is stopped by the addition of the binding agent.
-
Fluorescence polarization is measured using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of avanafil, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[15]
Pharmacokinetics: Rapid Absorption and Moderate Duration
Avanafil is characterized by its rapid absorption and onset of action.[1]
Table 2: Pharmacokinetic Parameters of Avanafil
| Parameter | Value |
| Tₘₐₓ (Time to Peak Plasma Concentration) | 30-45 minutes |
| t₁/₂ (Plasma Half-life) | ~3-5 hours |
| Protein Binding | ~99% |
| Metabolism | Hepatic (primarily by CYP3A4) |
| Excretion | Primarily in feces (~62%) and urine (~21%) |
| Data compiled from multiple sources.[1][9] |
The rapid Tₘₐₓ is consistent with clinical observations of a fast onset of action, with some patients able to engage in sexual activity within 15 minutes of dosing.[9]
Clinical Efficacy
The efficacy of avanafil has been established in several large-scale, randomized, double-blind, placebo-controlled clinical trials.[1][16][17] The primary endpoints in these trials typically included improvements in the International Index of Erectile Function-Erectile Function (IIEF-EF) domain score, and the percentage of successful sexual attempts as measured by the Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (successful intercourse).[18]
Table 3: Summary of Efficacy Data from a Phase III Clinical Trial (12 weeks)
| Endpoint | Placebo | Avanafil 50 mg | Avanafil 100 mg | Avanafil 200 mg |
| Mean Change in IIEF-EF Score | +2.9 | +5.4 | +8.3 | +9.5 |
| % of Attempts with Successful Penetration (SEP2) | 54% | 64% | 74% | 77% |
| % of Attempts with Successful Intercourse (SEP3) | 27% | 41% | 57% | 57% |
| Data are representative values compiled from published Phase III trial results.[1] |
The results consistently demonstrated that all doses of avanafil were statistically superior to placebo in improving erectile function across a broad range of patient populations, including those with diabetes and post-prostatectomy.[1]
Conclusion
Avanafil represents a significant advancement in the oral pharmacotherapy of erectile dysfunction. Its discovery and development were driven by the goal of creating a PDE5 inhibitor with a more favorable clinical profile. Through a combination of rational drug design and meticulous clinical evaluation, avanafil has emerged as a rapidly acting and highly selective agent. Its unique pharmacokinetic and pharmacodynamic properties offer a valuable therapeutic option for patients and clinicians. The synthetic pathways and analytical methods developed for avanafil ensure its quality and facilitate further research into this important class of therapeutic agents.
References
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- 4. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]
- 5. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
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- 11. researchgate.net [researchgate.net]
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- 15. rsc.org [rsc.org]
- 16. Efficacy and safety of avanafil for treating erectile dysfunction: results of a multicentre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
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